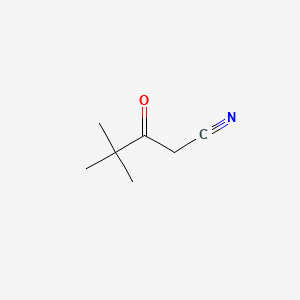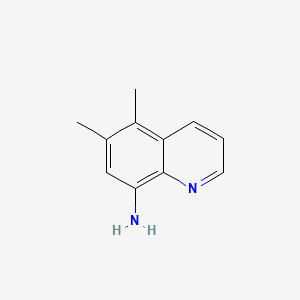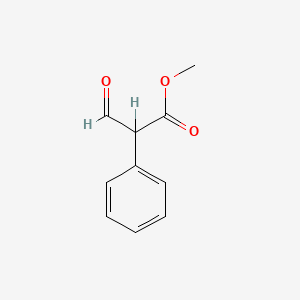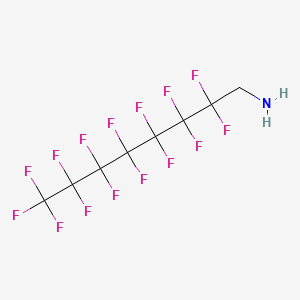
1H,1H-perfluorooctylamine
Vue d'ensemble
Description
1h,1h-perfluorooctylamine is a useful research compound. Its molecular formula is C8H4F15N and its molecular weight is 399.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H-Pentadecafluorooctylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés du revêtement
La 1H,1H-perfluorooctylamine est utilisée dans la préparation de revêtements en polyimide (PI). Ces revêtements sont produits sur des substrats d'aluminium et sont thermiquement imidisés. La présence de this compound dans ces revêtements augmente leur résistance à l'abrasion .
Stabilité thermique
Le composé contribue à la stabilité thermique des matériaux. Les composés NTDA et 6FDA, qui sont utilisés conjointement avec la this compound, améliorent la stabilité thermique .
Hydrophobie
La this compound augmente les valeurs de l'angle de contact statique de l'eau des matériaux, les rendant plus hydrophobes. Cependant, la présence de microfissures peut diminuer cette hydrophobie .
Amélioration du brillant
Les revêtements contenant de la this compound présentent d'excellentes valeurs de brillance .
Amélioration de la dureté
La présence de this compound affecte positivement les valeurs de dureté au pendule des matériaux .
Applications agrochimiques
La this compound est un intermédiaire organique important utilisé dans le domaine agrochimique .
Applications pharmaceutiques
Ce composé est également utilisé comme intermédiaire organique dans le domaine pharmaceutique .
Domaine des colorants
La this compound trouve également des applications dans le domaine des colorants .
Mécanisme D'action
1H,1H-Perfluorooctylamine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine or 1H,1H-Pentadecafluorooctylamine, is a perfluoroalkyl compound . Here is an overview of its mechanism of action:
Target of Action
It’s known that perfluoroalkyl compounds generally interact with various biological molecules due to their unique physicochemical properties .
Mode of Action
As a perfluoroalkyl compound, it is characterized by strong carbon-fluorine bonds, which contribute to its high thermal and chemical stability . These properties may influence its interactions with biological targets.
Pharmacokinetics
Perfluoroalkyl compounds are generally known for their persistence in the environment and potential bioaccumulation .
Result of Action
Given its chemical stability, it may persist in biological systems, potentially leading to bioaccumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its chemical and thermal stability suggest that it may resist degradation in various environmental conditions . This persistence can lead to bioaccumulation and potential ecological risks .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1H,1H-Pentadecafluorooctylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity. For example, 1H,1H-Pentadecafluorooctylamine has been shown to increase the static water contact angle values of materials, making them more hydrophobic. This interaction can affect the binding affinity of enzymes and proteins, leading to changes in their catalytic activity and stability.
Cellular Effects
1H,1H-Pentadecafluorooctylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in cell signaling pathways, such as those involving membrane-bound receptors and ion channels. Additionally, 1H,1H-Pentadecafluorooctylamine may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of 1H,1H-Pentadecafluorooctylamine involves its interaction with biomolecules at the molecular level. The compound’s perfluoroalkyl chain can form strong hydrophobic interactions with the hydrophobic regions of proteins and enzymes, potentially leading to changes in their conformation and activity. For example, 1H,1H-Pentadecafluorooctylamine has been shown to increase the thermal stability of materials by interacting with and stabilizing their molecular structure. Additionally, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H-Pentadecafluorooctylamine can change over time due to its stability and degradation. The compound is known for its high thermal stability, which allows it to maintain its chemical structure and activity over extended periods. Prolonged exposure to environmental factors such as heat, light, and moisture can lead to the degradation of 1H,1H-Pentadecafluorooctylamine, potentially reducing its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1H,1H-Pentadecafluorooctylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1H,1H-Pentadecafluorooctylamine can cause toxic or adverse effects, including liver damage and reproductive toxicity . Threshold effects have been observed, where the compound’s impact on cellular function and health becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control when using 1H,1H-Pentadecafluorooctylamine in research and industrial applications.
Metabolic Pathways
1H,1H-Pentadecafluorooctylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s perfluoroalkyl chain allows it to interact with hydrophobic regions of enzymes, potentially affecting their catalytic activity and stability. For example, 1H,1H-Pentadecafluorooctylamine has been shown to influence the metabolism of lipids and other hydrophobic molecules by interacting with enzymes involved in lipid metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H,1H-Pentadecafluorooctylamine within cells and tissues are influenced by its hydrophobic nature. The compound can readily integrate into cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, 1H,1H-Pentadecafluorooctylamine can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. These interactions can affect the compound’s localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
1H,1H-Pentadecafluorooctylamine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, 1H,1H-Pentadecafluorooctylamine may be targeted to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and stress responses. These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCZXRSVKNFILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184723 | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-29-9 | |
| Record name | 1H,1H-Pentadecafluorooctylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Perfluorooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
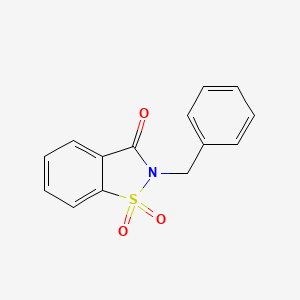
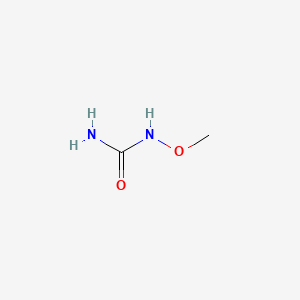
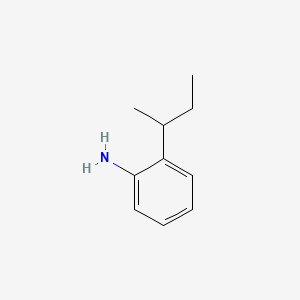
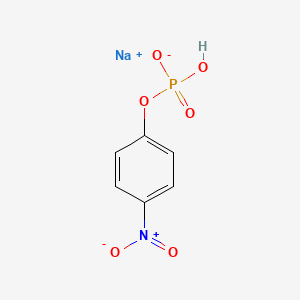
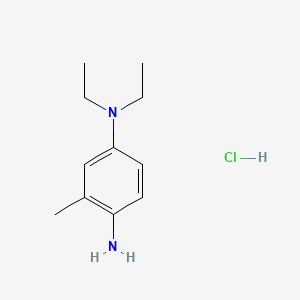
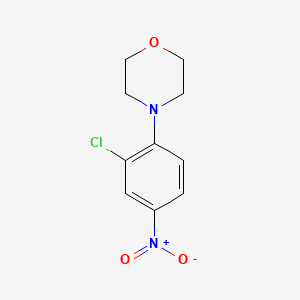
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)
